4-N,4-N-diethyl-1-N-(4-fluorophenyl)piperazine-1,4-dicarboxamide
Description
4-N,4-N-diethyl-1-N-(4-fluorophenyl)piperazine-1,4-dicarboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a piperazine ring substituted with diethyl groups and a fluorophenyl group
Properties
IUPAC Name |
4-N,4-N-diethyl-1-N-(4-fluorophenyl)piperazine-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN4O2/c1-3-19(4-2)16(23)21-11-9-20(10-12-21)15(22)18-14-7-5-13(17)6-8-14/h5-8H,3-4,9-12H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVZKZAUQXTODG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCN(CC1)C(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N,4-N-diethyl-1-N-(4-fluorophenyl)piperazine-1,4-dicarboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with 4-fluoroaniline and diethyl piperazine.
Reaction Conditions: The reaction is carried out under reflux conditions using a suitable solvent such as ethanol or methanol. The mixture is heated to facilitate the reaction between the amine groups and the piperazine ring.
Purification: The product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pressure, and reaction time.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-N,4-N-diethyl-1-N-(4-fluorophenyl)piperazine-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 4-N,4-N-diethyl-1-N-(4-fluorophenyl)piperazine-1,4-dicarboxamide is studied for its potential as a pharmacological agent. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act on specific receptors or enzymes, offering possibilities for the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the production of polymers and other advanced materials. Its chemical properties make it suitable for applications in coatings, adhesives, and other specialty products.
Mechanism of Action
The mechanism of action of 4-N,4-N-diethyl-1-N-(4-fluorophenyl)piperazine-1,4-dicarboxamide involves its interaction with molecular targets such as receptors or enzymes. The fluorophenyl group may enhance binding affinity, while the piperazine ring provides structural stability. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-N,4-N-diethyl-1-N-(4-chlorophenyl)piperazine-1,4-dicarboxamide
- 4-N,4-N-diethyl-1-N-(4-bromophenyl)piperazine-1,4-dicarboxamide
- 4-N,4-N-diethyl-1-N-(4-methylphenyl)piperazine-1,4-dicarboxamide
Uniqueness
Compared to similar compounds, 4-N,4-N-diethyl-1-N-(4-fluorophenyl)piperazine-1,4-dicarboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to biological targets, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
